Cas no 75974-98-0 (methyl 2-amino-5-oxohexanoate)
methyl 2-amino-5-oxohexanoate Chemical and Physical Properties
Names and Identifiers
-
- Norleucine, 5-oxo-,methyl ester
- DL-Norleucine,5-oxo-, methyl ester
- methyl 2-amino-5-oxohexanoate
- AKOS020183901
- SCHEMBL12571336
- 75974-98-0
- EN300-1068730
-
- Inchi: 1S/C7H13NO3/c1-5(9)3-4-6(8)7(10)11-2/h6H,3-4,8H2,1-2H3
- InChI Key: YSOKXVWKPBSXLG-UHFFFAOYSA-N
- SMILES: O(C)C(C(CCC(C)=O)N)=O
Computed Properties
- Exact Mass: 159.09
- Monoisotopic Mass: 159.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4A^2
- XLogP3: -0.7
methyl 2-amino-5-oxohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1068730-0.05g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
| Enamine | EN300-1068730-0.1g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
| Enamine | EN300-1068730-0.25g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
| Enamine | EN300-1068730-0.5g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
| Enamine | EN300-1068730-1.0g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 1g |
$914.0 | 2023-06-10 | ||
| Enamine | EN300-1068730-2.5g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
| Enamine | EN300-1068730-5.0g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 5g |
$2650.0 | 2023-06-10 | ||
| Enamine | EN300-1068730-10.0g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 10g |
$3929.0 | 2023-06-10 | ||
| Enamine | EN300-1068730-1g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 95% | 1g |
$914.0 | 2023-10-28 | |
| Enamine | EN300-1068730-5g |
methyl 2-amino-5-oxohexanoate |
75974-98-0 | 95% | 5g |
$2650.0 | 2023-10-28 |
methyl 2-amino-5-oxohexanoate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on methyl 2-amino-5-oxohexanoate
Comprehensive Overview of Methyl 2-amino-5-oxohexanoate (CAS No. 75974-98-0): Properties, Applications, and Industry Insights
Methyl 2-amino-5-oxohexanoate (CAS No. 75974-98-0) is a specialized organic compound with a unique molecular structure, combining an ester group (methyl ester) with an amino and keto functionality. This dual-functional molecule has garnered significant attention in pharmaceutical intermediates, peptide synthesis, and bioorganic chemistry due to its versatile reactivity. The compound's IUPAC name reflects its precise chemical architecture, while its CAS registry number ensures unambiguous identification in global databases.
In recent years, the demand for amino acid derivatives like methyl 2-amino-5-oxohexanoate has surged, driven by advancements in drug discovery and bioconjugation techniques. Researchers frequently search for "synthesis of methyl 2-amino-5-oxohexanoate" or "75974-98-0 applications in peptides," highlighting its role in constructing complex biomolecules. Its ester group offers solubility advantages, while the α-amino acid backbone facilitates integration into peptide chains, making it invaluable for structure-activity relationship (SAR) studies.
The compound's physicochemical properties—such as its molecular weight (159.17 g/mol) and potential for hydrogen bonding—contribute to its utility in asymmetric catalysis and chiral auxiliary applications. Laboratories often explore "methyl 2-amino-5-oxohexanoate solubility" or "stability under acidic conditions," as these factors critically impact its handling in multi-step organic syntheses. Notably, its keto group enables further functionalization via reductive amination or nucleophilic additions, expanding its synthetic versatility.
From an industrial perspective, 75974-98-0 aligns with the growing trend toward green chemistry and atom-efficient reactions. Manufacturers emphasize "scalable production methods" and "cost-effective purification" to meet the needs of contract research organizations (CROs). Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP) standards for pharmaceutical-grade materials.
Emerging applications include its use in prodrug design, where the methyl ester moiety enhances bioavailability, and in biomaterials engineering for controlled-release systems. Discussions around "methyl 2-amino-5-oxohexanoate in drug delivery" or "75974-98-0 biocompatibility" reflect interdisciplinary interest. Furthermore, its potential in metabolomics studies as a biomarker precursor underscores its relevance in precision medicine initiatives.
Regulatory and safety profiles of methyl 2-amino-5-oxohexanoate are frequently queried, with keywords like "CAS 75974-98-0 SDS" or "handling precautions." While not classified as hazardous under standard protocols, proper personal protective equipment (PPE) and ventilation are recommended during laboratory use. The compound's storage conditions (typically 2–8°C under inert atmosphere) are critical to maintain stability, as noted in peer-reviewed chemical stability studies.
In summary, methyl 2-amino-5-oxohexanoate (CAS No. 75974-98-0) represents a cornerstone in modern synthetic chemistry, bridging academic research and industrial applications. Its adaptability to high-throughput screening platforms and compatibility with automated synthesis workflows position it as a key player in the evolving landscape of molecular innovation. Future research may explore its enzymatic resolution or catalytic asymmetric synthesis to further optimize its utility.
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